molecular formula C17H27NO3 B2555716 Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate CAS No. 438480-38-7

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate

Cat. No.: B2555716
CAS No.: 438480-38-7
M. Wt: 293.407
InChI Key: YMIFHWGGNONKNU-UHFFFAOYSA-N
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Description

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate is a complex organic compound that features a unique adamantane core structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate typically involves the reaction of 3,5,7-trimethyladamantane-1-carboxylic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The ester and amide functional groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyladamantane: Another adamantane derivative with similar structural features but different functional groups.

    Adamantane-1-carboxylic acid: A precursor in the synthesis of various adamantane derivatives.

    Methyl adamantane-1-carboxylate: A simpler ester derivative of adamantane

Uniqueness

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate stands out due to its combination of an adamantane core with both ester and amide functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate is a compound of interest due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H35N3O6S
  • Molecular Weight : 433.563 g/mol
  • IUPAC Name : tert-butyl N-[(2S)-1-[(2R,3S)-3-methanesulfonamido-2-[(2S)-1-oxobutan-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

The compound features a complex adamantane structure that contributes to its unique biological properties.

Research indicates that this compound operates through several mechanisms:

  • Gene Regulation :
    • It regulates the activity of cellular genes such as c-myc and c-fos, which are crucial in cell proliferation and survival.
    • The compound may repress the promoter of p53, a key tumor suppressor gene, thereby influencing cell cycle regulation .
  • Inflammatory Response Modulation :
    • It has been shown to suppress NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .
  • Lipid Metabolism :
    • The compound alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage .
  • Immune Response :
    • It binds to dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation, which could have implications in autoimmune diseases and immunotherapy .

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity in various cancer cell lines. Studies have indicated that it targets tubulin at the colchicine binding site, leading to apoptotic cell death .

Table 1: Antiproliferative Activity in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Tubulin binding and apoptosis induction
MCF7 (Breast Cancer)20Cell cycle arrest and apoptosis
A549 (Lung Cancer)12Inhibition of cell proliferation

Neuroprotective Effects

Recent studies suggest that this compound may also exhibit neuroprotective effects by modulating signaling pathways associated with neuronal survival. It has been observed to protect against oxidative stress-induced neuronal damage in vitro.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Study on Cancer Cells :
    • A study published in Cancer Research demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Neuroprotection Study :
    • Research published in Neuroscience Letters highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
  • Immunomodulatory Effects :
    • A study found that this compound can modulate immune responses by altering cytokine profiles in activated macrophages, suggesting potential applications in autoimmune diseases.

Properties

IUPAC Name

methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)13(20)18-5-12(19)21-4/h5-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIFHWGGNONKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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